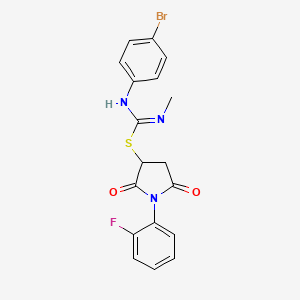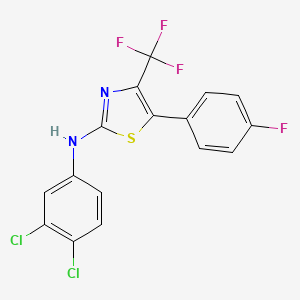![molecular formula C25H20ClN3O2 B11518849 3-[(2-chloro-5-nitrophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B11518849.png)
3-[(2-chloro-5-nitrophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-chloro-5-nitrophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of indole derivatives, including 3-[(2-chloro-5-nitrophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole, typically involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods often utilize catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form indoxyl and isatin derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Indole derivatives, including 3-[(2-chloro-5-nitrophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole, have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in biological processes and as potential therapeutic agents.
Medicine: Investigated for their antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of indole derivatives involves their interaction with various molecular targets and pathways. These compounds can bind to receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, some indole derivatives inhibit specific enzymes involved in disease pathways, thereby exerting their effects .
Comparison with Similar Compounds
Indole derivatives are unique due to their diverse biological activities and structural versatility. Similar compounds include:
Tryptophan: An essential amino acid and a precursor to serotonin.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core
Properties
Molecular Formula |
C25H20ClN3O2 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
3-[(2-chloro-5-nitrophenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C25H20ClN3O2/c1-14-23(17-7-3-5-9-21(17)27-14)25(19-13-16(29(30)31)11-12-20(19)26)24-15(2)28-22-10-6-4-8-18(22)24/h3-13,25,27-28H,1-2H3 |
InChI Key |
YVFWPFUAJHSFNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=C(NC5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-[2-(4-methoxyphenyl)hydrazinylidene][4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B11518773.png)
![2-[3-Bromo-4-(naphthalen-1-ylmethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B11518781.png)

![2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]-1-[(1-naphthyloxy)methyl]ethyl 2-bromobenzoate](/img/structure/B11518802.png)


![2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11518808.png)
![2,2,6,7-Tetraphenyl-1,5-dioxaspiro[2.4]hept-6-en-4-one](/img/structure/B11518810.png)
![2,8-Dimethyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11518820.png)
![4-(4-Bromo-phenyl)-8-tert-butyl-2-methyl-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B11518825.png)
![(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11518828.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetamide](/img/structure/B11518841.png)
![N,N-diethyl-2-[(3E)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11518842.png)
